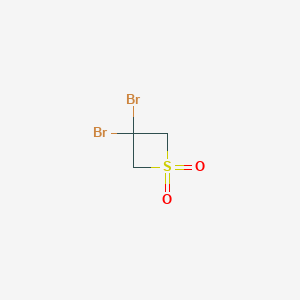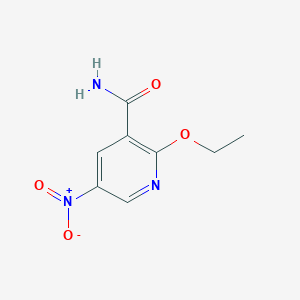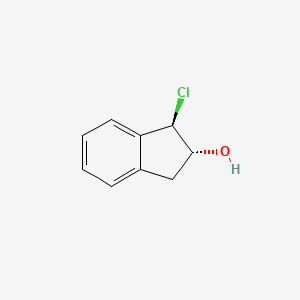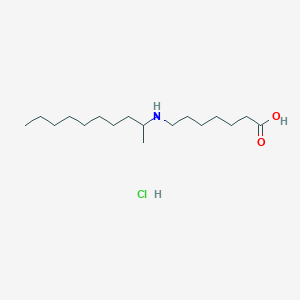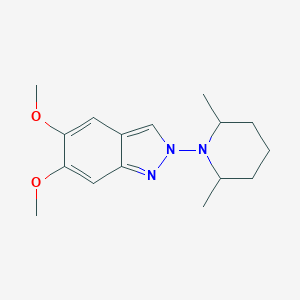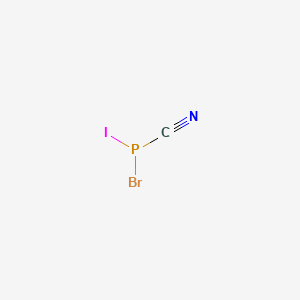
Phosphorocyanidous bromide iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorocyanidous bromide iodide is a compound that contains phosphorus, cyanide, bromide, and iodide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorocyanidous bromide iodide typically involves the reaction of phosphorus compounds with cyanide, bromide, and iodide sources. One common method is to react phosphorus trichloride with potassium cyanide, followed by the addition of bromine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorocyanidous bromide iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromide and iodide ions can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or fluorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorocyanidous oxide compounds, while reduction may produce phosphorocyanidous hydrides.
Applications De Recherche Scientifique
Phosphorocyanidous bromide iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of phosphorocyanidous bromide iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the cyanide and halide ions, which can form strong bonds with metal centers in the target molecules.
Comparaison Avec Des Composés Similaires
Phosphorocyanidous bromide iodide can be compared with other similar compounds, such as:
- Phosphorocyanidous chloride iodide
- Phosphorocyanidous bromide chloride
- Phosphorocyanidous fluoride iodide
These compounds share similar chemical properties but differ in their reactivity and applications. For example, phosphorocyanidous chloride iodide may have different solubility and stability characteristics compared to this compound, making it more suitable for certain applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable tool for studying molecular interactions and developing new materials and technologies. Further research is needed to fully explore its potential and uncover new uses for this intriguing compound.
Propriétés
Numéro CAS |
60212-92-2 |
|---|---|
Formule moléculaire |
CBrINP |
Poids moléculaire |
263.80 g/mol |
Nom IUPAC |
[bromo(iodo)phosphanyl]formonitrile |
InChI |
InChI=1S/CBrINP/c2-5(3)1-4 |
Clé InChI |
DTKUZPQZIVCLTE-UHFFFAOYSA-N |
SMILES canonique |
C(#N)P(Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)






